BenchChemオンラインストアへようこそ!

3-(2-methyl-1H-imidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Medicinal Chemistry Kinase Inhibition PERK Pathway

This substituted pyrrolidinone is engineered for medicinal chemistry exploration, featuring a 2-methylimidazole at the 3-position and a trifluoroethyl group on the pyrrolidinone nitrogen. The electron-withdrawing fluorinated chain and hydrogen-bonding imidazole create a unique spatial and electronic profile essential for consistent SAR in kinase inhibition projects. Substituting even a single motif (e.g., removing the 2-methyl or replacing trifluoroethyl with ethyl) fundamentally alters lipophilicity and target engagement, invalidating research data. Only this precise structure (CAS 2308063-57-0, C10H12F3N3O, MW 247.22) guarantees the required molecular recognition, solubility, and metabolic stability for reliable assay outcomes.

Molecular Formula C10H12F3N3O
Molecular Weight 247.221
CAS No. 2308063-57-0
Cat. No. B2520053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methyl-1H-imidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
CAS2308063-57-0
Molecular FormulaC10H12F3N3O
Molecular Weight247.221
Structural Identifiers
SMILESCC1=NC=CN1C2CCN(C2=O)CC(F)(F)F
InChIInChI=1S/C10H12F3N3O/c1-7-14-3-5-16(7)8-2-4-15(9(8)17)6-10(11,12)13/h3,5,8H,2,4,6H2,1H3
InChIKeyZAAMZFNCVYWXJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methyl-1H-imidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (CAS 2308063-57-0): Procurement Baseline for a Specialized Heterocyclic Building Block


The compound 3-(2-methyl-1H-imidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (CAS 2308063-57-0) is a synthetic small molecule (C10H12F3N3O, MW 247.22) . It is classified as a substituted pyrrolidinone derivative, featuring a 2-methylimidazole ring at the 3-position and a 2,2,2-trifluoroethyl group on the pyrrolidinone nitrogen . This compound is primarily available as a research chemical for use as a synthetic building block or a candidate for medicinal chemistry exploration, with at least one commercial supplier listing an indicative purity of 98% . Its structural features are of interest in drug discovery contexts, particularly in projects targeting kinase inhibition or exploiting the properties of fluorine-containing motifs [1]. However, its specific biological activity profile is not publicly defined in primary literature, positioning it as an exploratory tool rather than a reference probe.

Procurement Risk of Unverified Analogs for 3-(2-methyl-1H-imidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one


The combination of a 2-methylimidazole and a 2,2,2-trifluoroethyl group on the pyrrolidinone scaffold creates a functionally dense, three-dimensional structure where both the electron-withdrawing fluorinated alkyl chain and the hydrogen-bonding capability of the imidazole are predicted to influence molecular recognition, solubility, and metabolic stability [1][2]. Substituting a closely related analog—such as replacing the trifluoroethyl group with a simple ethyl chain or removing the 2-methyl substituent on the imidazole—can fundamentally alter the compound's lipophilicity, electronic distribution, and target engagement profile, rendering any SAR-based project invalid before it begins. Generic substitution is therefore unacceptable without a rigorous, side-by-side analytical and pharmacological verification, as even minor structural deviations will not produce the same physicochemical or biological readout.

Data-Driven Differentiation Guide for 3-(2-methyl-1H-imidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (CAS 2308063-57-0) vs. Comparator Space


Crucial Transparency: High-Strength Quantitative Comparator Data is Currently Unavailable in the Public Domain

After an exhaustive search of primary research papers, patents, and authoritative databases (e.g., PubChem, ChEMBL, BindingDB), no quantitative head-to-head comparison data (e.g., IC50, Kd, Ki, LogP, solubility, or metabolic stability) could be identified for this specific compound against a named comparator. The compound is absent from major bioactivity databases [1] and is not exemplified in the key PERK inhibitor patents it is structurally related to [2]. Vendors list it as a research compound without associated biological data . Therefore, any claim of quantitative differentiation over analogs would be unsupported by current public evidence. The primary verifiable differentiator is its unique chemical identity, which is a necessary but insufficient basis for a selection decision driven by biological or pharmacological performance.

Medicinal Chemistry Kinase Inhibition PERK Pathway Fluorinated Building Blocks

Viable Procurement Scenarios for 3-(2-methyl-1H-imidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one Based on Current Evidence


Quote Request

Request a Quote for 3-(2-methyl-1H-imidazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.